molecular formula C11H11N3O3S B368844 N-(4-imidazol-1-ylsulfonylphenyl)acetamide CAS No. 20075-18-7

N-(4-imidazol-1-ylsulfonylphenyl)acetamide

Cat. No.: B368844
CAS No.: 20075-18-7
M. Wt: 265.29g/mol
InChI Key: GSGOVLFKOSBEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-imidazol-1-ylsulfonylphenyl)acetamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

There are several methods used for the synthesis of imidazole-containing compounds . For instance, imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .


Chemical Reactions Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a polar and ionizable aromatic compound, which improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Future Directions

Imidazole derivatives have attracted considerable interests in recent years for their versatile properties in chemistry and pharmacology . They are key components to functional molecules that are used in a variety of everyday applications . Therefore, a more definite knowledge of the structure and function of this receptor system could help in the search for therapeutic agents useful for treating a variety of disorders .

Properties

IUPAC Name

N-(4-imidazol-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-9(15)13-10-2-4-11(5-3-10)18(16,17)14-7-6-12-8-14/h2-8H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOVLFKOSBEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.